molecular formula C20H30N10Na2O26P6 B1498383 Guanosine 5'-(tetrahydrogen triphosphate), 2'-deoxy-, disodium salt CAS No. 95648-76-3

Guanosine 5'-(tetrahydrogen triphosphate), 2'-deoxy-, disodium salt

Cat. No. B1498383
CAS RN: 95648-76-3
M. Wt: 1058.3 g/mol
InChI Key: OKIYTFUCPVKFJW-OQXWMXGBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Guanosine 5’-(tetrahydrogen triphosphate), 2’-deoxy-, disodium salt, also known as Guanosine 5’-triphosphate (GTP), is a purine trinucleotide . It is a substrate for RNA polymerases and a wide range of GTPase including G-protein coupled receptor (GPCR) GTPases and cell signaling and cycling associated guanine nucleotide exchange factors (GEF) .


Synthesis Analysis

GTP is generated by the citric acid cycle and provides a source of energy for protein synthesis and gluconeogenesis . It is used as a source of energy for protein synthesis and gluconeogenesis . It is also essential for G protein-related signal transduction in second-messenger mechanisms where it is converted to GDP through the action of GTPases .


Molecular Structure Analysis

GTP has the guanine nucleobase attached to the 1’ carbon of the ribose and it has the triphosphate moiety attached to ribose’s 5’ carbon . Its structure is similar to that of the guanosine nucleoside, the only difference being that nucleotides like GTP have phosphates on their ribose sugar .


Chemical Reactions Analysis

GTP acts as a substrate for the synthesis of RNA during the transcription process and the synthesis of DNA during DNA replication . It is essential for G protein-related signal transduction in second-messenger mechanisms where it is converted to guanosine diphosphate (GDP) through the action of GTPases .


Physical And Chemical Properties Analysis

GTP is a white powder that is soluble in water . The empirical formula is C10H14N5O14P3 · 2Na and the molecular weight is 567.14 .

Mechanism of Action

GTP is involved in energy transfer within the cell. For instance, a GTP molecule is generated by one of the enzymes in the citric acid cycle. This is tantamount to the generation of one molecule of ATP, since GTP is readily converted to ATP with nucleoside-diphosphate kinase (NDK) . During the elongation stage of translation, GTP is used as an energy source for the binding of a new amino-bound tRNA to the A site of the ribosome .

Future Directions

GTP is a critical component in many biological processes, and its role continues to be a subject of research. Future directions may include further exploration of its role in protein synthesis, cell signaling, and its potential applications in therapeutic interventions .

properties

IUPAC Name

disodium;(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C10H15N5O13P3.2Na/c2*11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(26-6)2-25-30(21,22)28-31(23,24)27-29(18,19)20;;/h2*3-6H,1-2H2,(H,21,22)(H,23,24)(H2,18,19,20)(H3,11,13,14,17);;/q2*-1;2*+1/t2*4-,5+,6+;;/m00../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKIYTFUCPVKFJW-OQXWMXGBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)[O-].C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)[O-].C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N10Na2O26P6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1058.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Guanosine 5'-(tetrahydrogen triphosphate), 2'-deoxy-, disodium salt

CAS RN

95648-76-3
Record name Guanosine 5'-(tetrahydrogen triphosphate), 2'-deoxy-, disodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095648763
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Guanosine 5'-(tetrahydrogen triphosphate), 2'-deoxy-, disodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.096.333
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Guanosine 5'-(tetrahydrogen triphosphate), 2'-deoxy-, disodium salt
Reactant of Route 2
Guanosine 5'-(tetrahydrogen triphosphate), 2'-deoxy-, disodium salt
Reactant of Route 3
Guanosine 5'-(tetrahydrogen triphosphate), 2'-deoxy-, disodium salt
Reactant of Route 4
Reactant of Route 4
Guanosine 5'-(tetrahydrogen triphosphate), 2'-deoxy-, disodium salt
Reactant of Route 5
Reactant of Route 5
Guanosine 5'-(tetrahydrogen triphosphate), 2'-deoxy-, disodium salt
Reactant of Route 6
Guanosine 5'-(tetrahydrogen triphosphate), 2'-deoxy-, disodium salt

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.